N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The nitro group is introduced via nitration, and the final amide linkage is formed through a coupling reaction with a suitable acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3(5)-Substituted Pyrazoles
- Benzimidazoles
Uniqueness
N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and agrochemicals .
Properties
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]-2-(4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-12(22-11-15(8-19-22)23(25)26)17(24)20-14-7-18-21(10-14)9-13-4-3-5-16(6-13)27-2/h3-8,10-12H,9H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCTHMJINMWOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(N=C1)CC2=CC(=CC=C2)OC)N3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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